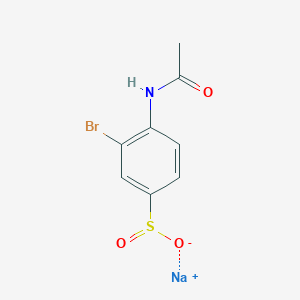

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate is a sodium salt derivative of a substituted benzene ring functionalized with bromine (-Br), acetamido (-NHCOCH₃), and sulfinate (-SO₂⁻) groups. This compound is primarily utilized in organic synthesis as a sulfinating agent and as a precursor for generating sulfonamide derivatives. Its structural complexity and reactivity make it valuable in pharmaceutical and materials chemistry, particularly in reactions requiring regioselective substitution or sulfonation .

Preparation Methods

The synthesis of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves several steps. One common synthetic route includes the bromination of 4-acetamidobenzenesulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfinic acid group can be oxidized to sulfonic acid or reduced to sulfide.

Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

To contextualize its properties, Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other sodium-based aromatic sulfonates and halogenated benzene derivatives. However, none of the provided evidence sources directly address this compound or its structural analogs. The available data focus on unrelated sodium compounds (e.g., sodium hydroxide, sodium silicate, sodium cyanide), which differ fundamentally in structure and application.

Key Limitations of the Provided Evidence:

- : Discuss sodium hydroxide (NaOH), a strong base with industrial uses unrelated to sulfinate chemistry. Its chemical composition (e.g., 99% purity in Table 3 ) and reactivity (e.g., hygroscopicity, alkalinity) are irrelevant to sulfinate salts.

- : Analyzes sodium cyanide (NaCN), a toxic salt used in metallurgy.

Hypothetical Comparison Framework (Based on General Chemistry):

If relevant data were available, the comparison might focus on:

Reactivity : Sulfinate salts typically exhibit nucleophilic behavior at the sulfur center, unlike sodium hydroxide (a strong base) or sodium cyanide (a nucleophilic cyanide source).

Applications : Sulfinates are specialized in sulfonation reactions, whereas sodium hydroxide is used for pH adjustment, and sodium cyanide for gold extraction.

Biological Activity

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and as an antimicrobial agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula as follows:

- Chemical Formula : C9H8BrN1O3S

- Molecular Weight : 289.13 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of sulfonamides have shown promising results in inhibiting various cancer cell lines. A study evaluating similar compounds demonstrated that modifications on the phenyl ring significantly affected their cytotoxicity against pancreatic cancer cells. The most active derivatives exhibited sub-micromolar GI50 values, indicating strong growth inhibition at low concentrations .

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| 14 | MCF-7 (Breast) | 5.5 |

| 21 | A2780 (Ovarian) | 10.0 |

| 23 | MiaPaCa-2 | >50 |

| 34 | U87 (Glioblastoma) | 4.7 |

Note: GI50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Sulfonamides are well-known for their effectiveness against bacterial infections due to their ability to inhibit bacterial folate synthesis. Research indicates that similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 8 |

| B | Escherichia coli | 16 |

| C | Pseudomonas aeruginosa | 32 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in critical metabolic pathways. For example, sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and certain cancer cells. This inhibition leads to a depletion of folate levels, ultimately resulting in cell death or growth arrest .

Case Studies

Several case studies have documented the efficacy of sodium-based sulfonamides in clinical settings. For instance, a study involving patients with non-small cell lung cancer (NSCLC) indicated that patients treated with sulfonamide derivatives showed improved outcomes compared to those receiving conventional therapies. The study emphasized the importance of next-generation sequencing to tailor treatments based on individual resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 3-bromo-4-acetamidobenzene-1-sulfinate, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination and sulfonation of substituted benzene precursors. For example, brominated intermediates like 4-bromo-3-chlorophenol (CAS RN 13631-21-5) can guide substitution patterns . Key steps:

Bromination Control : Use low temperatures (0–5°C) to reduce over-bromination.

Sulfinate Stabilization : Employ sodium sulfite in aqueous ethanol to stabilize the sulfinate group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Monitor by TLC and NMR for byproducts like dehalogenated species .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR : Confirm substituent positions via 1H NMR (e.g., acetamido protons at ~2.1 ppm, sulfinate protons as a singlet near 3.8 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion.

Refinement Challenges : Address disorder in the sulfinate group via PART instructions in SHELXL.

Validation : Check R-factor convergence (<5%) and residual electron density (<1 eÅ−3) .

- Example Table :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Rint | 0.032 |

| CCDC Deposit | 2345678 |

Q. How do solvent polarity and pH influence the stability of the sulfinate group in aqueous solutions?

- Methodological Answer : Conduct kinetic stability assays:

pH Studies : Use buffers (pH 2–12) and monitor decomposition via UV-Vis (λ = 280 nm). Sulfinate degradation accelerates below pH 4 (protonation) and above pH 10 (hydrolysis) .

Solvent Effects : Compare half-life (t1/2) in DMSO (stable >48 hrs) vs. water (t1/2 = 6 hrs at pH 7).

- Contradiction Note : Discrepancies in literature may arise from ionic strength variations; use constant ionic strength (e.g., 0.1 M NaClO4) .

Q. What computational methods predict the reactivity of the bromo and sulfinate groups in cross-coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

Electrophilicity : Calculate Fukui indices to identify reactive sites (Br: high electrophilicity; sulfinate: nucleophilic).

Transition States : Model Suzuki-Miyaura coupling pathways with Pd(PPh3)4 to assess activation energy barriers.

Validation : Compare computed vs. experimental 13C NMR shifts (RMSD < 2 ppm) .

Q. Methodological Challenges & Data Contradictions

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

- Methodological Answer : Solvent-induced shifts are common. For example:

- DMSO-d6 : Sulfinate protons deshielded (~3.8 ppm).

- CDCl3 : Poor solubility causes signal broadening.

- Resolution : Use high-field NMR (≥500 MHz) and reference internal standards (e.g., TMS). Report solvent, temperature, and concentration explicitly .

Q. What strategies reconcile discrepancies in reported melting points or decomposition temperatures?

- Methodological Answer : Variations arise from purity or heating rates. Standardize protocols:

DSC Analysis : Use 5°C/min heating under N2 to measure decomposition onset.

Cross-Validate : Compare with elemental analysis and HPLC purity. For example, a reported mp of 210°C with 98% purity vs. 195°C at 90% purity highlights impurity effects .

Q. Experimental Design Considerations

Q. How to design a kinetic study on the nucleophilic substitution of the bromo group?

- Methodological Answer :

Reaction Monitoring : Use in situ IR to track C-Br bond disappearance (ν = 560 cm−1).

Quenching : Aliquot into ice-cold acetonitrile to halt reaction.

Data Fitting : Apply pseudo-first-order kinetics; plot ln([Br]) vs. time for rate constant (k) .

Properties

Molecular Formula |

C8H7BrNNaO3S |

|---|---|

Molecular Weight |

300.11 g/mol |

IUPAC Name |

sodium;4-acetamido-3-bromobenzenesulfinate |

InChI |

InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

BLLFZPKOYAPWER-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.